N-(4-bromophenyl)-2,4-dimethylfuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-2,4-dimethylfuran-3-carboxamide: is an organic compound characterized by the presence of a bromophenyl group attached to a furan ring, which is further substituted with dimethyl groups and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-2,4-dimethylfuran-3-carboxamide typically involves the reaction of 4-bromoaniline with 2,4-dimethylfuran-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining the reaction conditions and improving the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-bromophenyl)-2,4-dimethylfuran-3-carboxamide can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-diones.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products Formed:
Oxidation: Furan-2,5-diones.
Reduction: Amines or alcohols.
Substitution: Azides or thiols substituted derivatives.
Scientific Research Applications
Chemistry: N-(4-bromophenyl)-2,4-dimethylfuran-3-carboxamide is used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds .
Biology: The compound has been studied for its potential antimicrobial properties, showing activity against various bacterial strains .
Medicine: Research has indicated potential anticancer properties, making it a candidate for further studies in drug development .
Industry: In the materials science field, this compound can be used in the synthesis of polymers and other materials with specific electronic properties .
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2,4-dimethylfuran-3-carboxamide involves its interaction with biological targets such as enzymes or receptors. The bromophenyl group can enhance binding affinity through halogen bonding, while the furan ring can participate in π-π interactions with aromatic amino acids in the target proteins . These interactions can lead to inhibition of enzyme activity or modulation of receptor function, contributing to the compound’s biological effects.
Comparison with Similar Compounds
- N-(4-bromophenyl)furan-2-carboxamide
- N-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
- N-(4-bromophenyl)sulfonylbenzoyl-L-valine
Uniqueness: N-(4-bromophenyl)-2,4-dimethylfuran-3-carboxamide is unique due to the presence of both dimethyl groups on the furan ring and the carboxamide functional group, which can influence its chemical reactivity and biological activity. The combination of these structural features can result in distinct pharmacological properties compared to other similar compounds .
Properties
IUPAC Name |
N-(4-bromophenyl)-2,4-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-8-7-17-9(2)12(8)13(16)15-11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKGLIPIKVHAQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=C1C(=O)NC2=CC=C(C=C2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.